CGP-82996

Description

Structure

3D Structure

Properties

IUPAC Name |

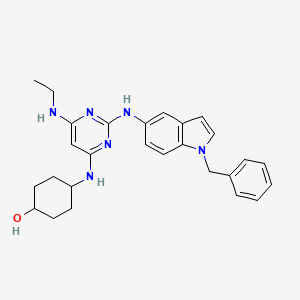

4-[[2-[(1-benzylindol-5-yl)amino]-6-(ethylamino)pyrimidin-4-yl]amino]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N6O/c1-2-28-25-17-26(29-21-8-11-23(34)12-9-21)32-27(31-25)30-22-10-13-24-20(16-22)14-15-33(24)18-19-6-4-3-5-7-19/h3-7,10,13-17,21,23,34H,2,8-9,11-12,18H2,1H3,(H3,28,29,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXCDLCJCIDFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)NC2=CC3=C(C=C2)N(C=C3)CC4=CC=CC=C4)NC5CCC(CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of CGP 55845 (Antagonist) and CGP 7930 (Positive Allosteric Modulator) on GABA-B Receptors

An in-depth review of scientific literature and public databases reveals no specific information regarding a compound designated as CGP-82996 and its mechanism of action on GABA-B receptors. The searches for this particular compound did not yield any data on its binding affinity, functional activity, or the signaling pathways it might modulate.

While the "CGP" designation is associated with a number of well-researched ligands for the GABA-B receptor, including antagonists and positive allosteric modulators, this compound does not appear to be a compound that has been characterized in publicly accessible scientific literature.

As an alternative, this guide will provide a detailed overview of the mechanism of action for a well-characterized and widely studied GABA-B receptor antagonist, CGP 55845 , and a prominent positive allosteric modulator, CGP 7930 . This will serve as a comprehensive technical resource for researchers, scientists, and drug development professionals working with GABA-B receptor modulators.

This guide details the molecular interactions, functional effects, and experimental characterization of two key CGP compounds that modulate GABA-B receptor activity.

Introduction to GABA-B Receptors

GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate the slow and prolonged inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][2] Structurally, functional GABA-B receptors are obligate heterodimers, composed of two subunits: GABA-B1 and GABA-B2.[3][4]

-

GABA-B1 Subunit: Contains the binding site for the endogenous ligand GABA and orthosteric ligands (agonists and antagonists).[5]

-

GABA-B2 Subunit: Is responsible for G-protein coupling and signaling. It also possesses a binding site for positive allosteric modulators (PAMs) within its transmembrane domain.[5][6]

Upon activation by an agonist, the GABA-B receptor couples to Gαi/o proteins, leading to the dissociation of the Gα and Gβγ subunits.[7] This initiates downstream signaling cascades, primarily:

-

Inhibition of adenylyl cyclase , which reduces intracellular cyclic AMP (cAMP) levels.[3][8]

-

Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels , leading to potassium efflux and hyperpolarization of the postsynaptic neuron.[1][9]

-

Inhibition of voltage-gated calcium channels (VGCCs) , which suppresses neurotransmitter release from presynaptic terminals.[1][3][9]

CGP 55845: A Competitive Antagonist

Mechanism of Action: CGP 55845 is a potent and selective competitive antagonist of the GABA-B receptor.[10] It exerts its effect by binding to the orthosteric binding site on the GABA-B1 subunit, the same site that binds GABA and other agonists like baclofen.[5] By occupying this site, CGP 55845 prevents agonists from binding and activating the receptor, thereby blocking its downstream signaling.

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| IC50 | 5 nM | Rat Brain | [3H]-GABA Binding | [10] |

| pKi | 8.35 | Rat Brain | Agonist Binding Prevention | [10] |

| pEC50 | 8.08 | Rat Brain | Inhibition of GABA release | [10] |

| pEC50 | 7.85 | Rat Brain | Inhibition of Glutamate release | [10] |

| IC50 | 130 nM | Cell Culture | Isoproterenol Assay | [10] |

Radioligand Binding Assay (for IC50/Ki determination): This assay measures the ability of an unlabeled compound (CGP 55845) to displace a radiolabeled ligand from the receptor.

-

Membrane Preparation: Homogenize rat brain tissue in a sucrose buffer and centrifuge to isolate the crude membrane fraction. Wash the membranes multiple times in a Tris-HCl buffer to remove endogenous GABA.

-

Incubation: Incubate the brain membranes with a fixed concentration of a radiolabeled GABA-B receptor antagonist (e.g., [3H]CGP54626) and varying concentrations of the unlabeled test compound (CGP 55845).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). The Ki value can be calculated using the Cheng-Prusoff equation.

CGP 7930: A Positive Allosteric Modulator (PAM)

Mechanism of Action: CGP 7930 is a positive allosteric modulator of the GABA-B receptor. Unlike orthosteric ligands, PAMs bind to a topographically distinct site on the receptor. For GABA-B receptors, this allosteric site is located within the seven-transmembrane (7TM) domain of the GABA-B2 subunit.[5]

The binding of CGP 7930 does not activate the receptor on its own but potentiates the effect of the endogenous agonist, GABA, or other orthosteric agonists.[1] It enhances both the potency (EC50) and maximal efficacy (Emax) of agonists.[1] This means that in the presence of CGP 7930, a lower concentration of GABA is required to elicit a response, and the maximum response is greater. It has also been noted to possess weak agonist activity at the GABA-B2 subunit when expressed alone.[6]

| Parameter | Effect | Concentration | Assay System | Reference |

| GABA Potency | Potentiation | 10 µM | [35S]GTPγS Binding | |

| GABA Efficacy | Potentiation | 10 µM | [35S]GTPγS Binding | |

| Adenylyl Cyclase | Potentiation of Inhibition | 10 µM | Forskolin-Stimulated AC Assay |

[35S]GTPγS Binding Assay (Functional Assay): This functional assay measures the activation of G-proteins upon receptor stimulation, providing a direct readout of receptor efficacy.

-

Membrane Preparation: Prepare cell membranes expressing GABA-B receptors (e.g., from CHO cells or rat brain).

-

Incubation: In an assay buffer containing GDP, incubate the membranes with a sub-maximal concentration of an agonist (e.g., GABA), the test PAM (CGP 7930), and [35S]GTPγS (a non-hydrolyzable GTP analog).

-

Termination and Filtration: After incubation, rapidly filter the mixture through glass fiber filters to trap the membranes with bound [35S]GTPγS.

-

Quantification: Measure the radioactivity on the filters.

-

Data Analysis: An increase in [35S]GTPγS binding in the presence of the PAM compared to the agonist alone indicates positive allosteric modulation. Dose-response curves can be generated to determine the fold-shift in agonist potency.

Summary and Conclusion

CGP 55845 and CGP 7930 represent two distinct mechanisms for modulating GABA-B receptor function. As a competitive antagonist, CGP 55845 provides a tool to block GABA-B receptor activity completely, enabling researchers to study the physiological roles of this receptor system. In contrast, CGP 7930, as a positive allosteric modulator, offers a more nuanced approach by enhancing the endogenous signaling of GABA. This mechanism is often sought after in drug development as it preserves the temporal and spatial patterns of natural neurotransmission, potentially leading to therapeutic agents with fewer side effects than direct agonists.[1] Understanding the distinct mechanisms of these compounds is crucial for their application in research and their potential for therapeutic development.

References

- 1. researchgate.net [researchgate.net]

- 2. CGP Books KS2 Science Question Book (Taschenbuch) CGP KS2 Science (US IMPORT) 9781841462592| eBay [ebay.com]

- 3. 96 Well Elisa like Assays | Computational Genomics [computational-genomics.net]

- 4. agilent.com [agilent.com]

- 5. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PSnpBind - Pocket SNPs effect on protein-ligand binding affinity [psnpbind.org]

- 8. GABA-B | Hello Bio [hellobio.com]

- 9. Affinity labeling of the androgen receptor with nonsteroidal chemoaffinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GABAB receptor - Wikipedia [en.wikipedia.org]

In-depth Technical Guide: Pharmacological Profile of CGP-82996

An extensive search for the pharmacological profile of a compound designated CGP-82996 has yielded no specific information. Publicly available scientific literature and databases do not appear to contain data for a substance with this identifier.

The search results did not provide any documents detailing the mechanism of action, binding affinities, in vivo or in vitro studies, or any other pharmacological data related to "this compound." The retrieved information pertained to other compounds, including:

-

BIBN4096BS: A selective CGRP antagonist.

-

RWJ-348260: A non-thiazolidinedione (TZD) PPARgamma agonist.

-

ACP-103: A 5-hydroxytryptamine(2A) receptor inverse agonist.

-

Various ligands targeting the androgen receptor and P-glycoprotein .

It is possible that this compound is an internal compound code that has not been publicly disclosed, a misnomer, or a compound with limited to no published research.

Due to the absence of any specific data for this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations. Further investigation would require a more specific and accurate identifier for the compound of interest.

Unveiling CGP-82996: A Technical Primer on its Discovery and Synthesis

For Immediate Release

This technical guide provides an in-depth overview of the discovery and synthesis of CGP-82996, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). This document is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry and pharmacological background of this compound.

Introduction to this compound (CINK4)

This compound, also known as CINK4, is a small molecule inhibitor that has demonstrated significant potential in cancer research. It belongs to a class of compounds that target the cell cycle machinery, specifically the G1 phase, by inhibiting the activity of CDK4 and CDK6. These kinases are crucial for the phosphorylation of the retinoblastoma protein (pRb), a key step in cell cycle progression. Dysregulation of the CDK4/6-pRb pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.

Chemical Profile:

| Property | Value |

| IUPAC Name | trans-4-[[6-(ethylamino)-2-[[1-(phenylmethyl)-1H-indol-5-yl]amino]-4-pyrimidinyl]amino]-cyclohexanol |

| Molecular Formula | C₂₇H₃₂N₆O |

| Molecular Weight | 456.6 g/mol |

| CAS Number | 359886-84-3 |

Discovery and Rationale

The discovery of this compound is rooted in the broader effort to develop selective inhibitors of cyclin-dependent kinases for cancer therapy. The overactivation of CDK4 and CDK6, often due to amplification of cyclin D genes or loss of endogenous inhibitors like p16INK4a, leads to uncontrolled cell proliferation. Therefore, the rationale behind the development of this compound was to create a molecule that could selectively block the ATP-binding pocket of CDK4 and CDK6, thereby restoring cell cycle control and inducing apoptosis in cancer cells.

Biological Activity and Quantitative Data

This compound has been characterized as a potent inhibitor of CDK4 and CDK6, with demonstrated activity in both enzymatic and cell-based assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (µM) |

| CDK4/cyclin D1 | 1.5 |

| CDK6/cyclin D1 | 5.6 |

| Cdk5/p35 | 25 |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Effect |

| U2OS (osteosarcoma) | Cell Cycle Analysis | G1 phase arrest |

| U2OS (osteosarcoma) | Apoptosis Assay | Induction of apoptosis |

| Various Cancer Cell Lines | Proliferation Assay | Inhibition of cell growth |

Synthesis Pathway

The synthesis of this compound involves a multi-step process culminating in the assembly of the final molecule from key building blocks. While a specific, detailed experimental protocol from a primary discovery paper is not available, a plausible synthetic route can be inferred from established organic chemistry principles and published syntheses of analogous compounds. The general strategy involves the sequential construction of the substituted pyrimidine core.

A potential logical workflow for the synthesis is outlined below:

Elucidating the Activity of CGP GABA-B Receptor Antagonists in Neuronal Circuits

A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the compound "CGP-82996" did not yield any specific information in the public scientific literature. The "CGP" designation is characteristic of a series of compounds developed by Ciba-Geigy (now Novartis), many of which are well-known antagonists of the GABA-B receptor. This guide, therefore, focuses on the neuronal circuit activity of well-characterized and representative compounds from this class, namely CGP 35348 , CGP 55845A , and CGP 36216 , to provide a comprehensive overview of the likely therapeutic and research applications of such molecules.

Introduction to GABA-B Receptors and their Antagonism by CGP Compounds

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). It exerts its effects through two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals. They are found on both presynaptic and postsynaptic membranes.

-

Presynaptic GABA-B receptors act as autoreceptors to inhibit the release of GABA, or as heteroreceptors to inhibit the release of other neurotransmitters like glutamate and monoamines.

-

Postsynaptic GABA-B receptors mediate hyperpolarization by activating inwardly rectifying potassium (K+) channels.

The antagonism of GABA-B receptors by compounds such as those in the CGP series can disinhibit neuronal circuits, leading to a range of effects including enhanced neurotransmitter release, increased neuronal excitability, and modulation of synaptic plasticity. These properties make them valuable tools for studying the role of GABA-B receptors in various physiological and pathological processes and suggest potential therapeutic applications in cognitive enhancement and mood disorders.

Pharmacological Profiles of Representative CGP GABA-B Antagonists

The following table summarizes the quantitative pharmacological data for key CGP compounds that act as GABA-B receptor antagonists. These values indicate their potency and, in some cases, their selectivity for different receptor populations.

| Compound | Target(s) | IC50 / pA2 | Brain Region/Preparation | Notes |

| CGP 35348 | GABA-B Receptor Antagonist | IC50 = 34 µM[1][2][3] | Rat cortical membranes | Brain penetrant; higher affinity for postsynaptic vs. presynaptic receptors.[1][3][4] |

| CGP 55845A | GABA-B Receptor Antagonist | IC50 = 5 nM | Rat brain | Potent and selective antagonist at both pre- and postsynaptic receptors.[5][6] |

| CGP 36216 | Presynaptic GABA-B Receptor Antagonist | IC50 = 43 µM (for increasing GABA release)[7][8]; pA2 = 3.9 (vs. baclofen)[7] | Electrically stimulated rat brain slices; Rat neocortical preparations | Selective for presynaptic GABA-B receptors; ineffective at postsynaptic receptors up to 1 mM.[7][8][9] |

Activity in Key Neuronal Circuits

CGP GABA-B receptor antagonists have been shown to be active in a variety of neuronal circuits, primarily due to the widespread distribution of GABA-B receptors. Their effects are most pronounced in regions critical for learning, memory, and emotional processing.

Hippocampal Circuits

The hippocampus is a primary site of action for GABA-B receptor antagonists, where they significantly influence synaptic plasticity and network excitability.

-

Modulation of Synaptic Transmission: In the CA1 region of the hippocampus, CGP 55845A blocks the physiological effects of GABA-B receptor activation, including the late inhibitory postsynaptic potential (IPSP) and paired-pulse depression of inhibitory postsynaptic currents (IPSCs).[5] This indicates that antagonism of presynaptic GABA-B receptors on GABAergic interneurons enhances GABA release, while blocking postsynaptic receptors prevents the slow hyperpolarization of pyramidal neurons.

-

Enhancement of Long-Term Potentiation (LTP): The blockade of GABA-B receptors by compounds like CGP 35348 can facilitate the induction of LTP, a cellular correlate of learning and memory.[10] This is achieved by reducing both pre- and postsynaptic inhibition, thereby allowing for stronger depolarization of the postsynaptic membrane, which is necessary for LTP induction.

-

Regulation of Hyperexcitability: By inhibiting presynaptic GABA-B receptors on glutamatergic terminals in the CA3 region, CGP 55845A can increase the frequency of excitatory postsynaptic currents (EPSCs).[11] This disinhibition of glutamate release can contribute to hippocampal hyperexcitability, suggesting a role for GABA-B receptors in seizure modulation.[11]

Neocortical Circuits

In the neocortex, CGP compounds modulate both spontaneous and evoked neuronal activity.

-

Presynaptic Disinhibition: CGP 36216, a selective presynaptic antagonist, increases the release of GABA from nerve terminals in the neocortex.[7][8] This demonstrates the tonic control of GABA release by presynaptic autoreceptors. By blocking these receptors, CGP 36216 can alter the balance of excitation and inhibition in cortical microcircuits.

-

Modulation of Spontaneous Activity: The GABA-B agonist baclofen depresses spontaneous neuronal firing in the neocortex, an effect that is antagonized by CGP 36216.[7] This highlights the role of GABA-B receptors in regulating the overall level of activity in cortical networks.

-

Influence on Paired-Pulse Depression: Paired-pulse depression of inhibitory potentials in neocortical neurons is predominantly mediated by presynaptic GABA-B receptors. The potent antagonist CGP 55845A abolishes this effect, which may facilitate the spread of excitation and neuronal synchrony during repetitive cortical activation.[12]

Thalamocortical Circuits

GABA-B receptors are involved in the oscillatory activity of thalamocortical circuits, which is crucial for sleep and arousal states.

-

Regulation of Thalamic Neuron Firing: In the auditory thalamus (medial geniculate body), activation of GABA-B receptors causes hyperpolarization and shunts neuronal firing. The antagonist CGP 35348 blocks these effects, thereby influencing the filter properties and intrinsic tendency of thalamic neurons to oscillate.[13]

Serotonergic and Dopaminergic Circuits

CGP GABA-B antagonists can influence monoaminergic systems, which has implications for their potential antidepressant and behavioral effects.

-

Interaction with the Serotonergic System: The antidepressant-like effects of GABA-B antagonists, as observed in the forced swim test, are dependent on an intact serotonergic system.[14] Depletion of serotonin abolishes the behavioral effects of these antagonists, suggesting that GABA-B receptors modulate serotonergic pathways.[14]

-

Modulation of Dopamine Neuron Activity: In the substantia nigra, the anesthetic propofol decreases the firing rate of dopamine neurons, an effect that is antagonized by CGP 35348.[15] This suggests that GABA-B receptors play a role in regulating the activity of midbrain dopamine circuits.

Experimental Protocols

The characterization of CGP compounds in neuronal circuits involves a range of in vitro and in vivo techniques.

In Vitro Electrophysiology (Brain Slice Recordings)

This is a primary method for assessing the effects of GABA-B antagonists on synaptic transmission and plasticity.

-

Objective: To measure changes in synaptic potentials, currents, and neuronal excitability in response to the application of a CGP compound.

-

Methodology:

-

Acute brain slices (typically 300-400 µm thick) containing the region of interest (e.g., hippocampus, neocortex) are prepared from rodents.

-

Slices are maintained in an interface or submerged recording chamber perfused with artificial cerebrospinal fluid (aCSF).

-

Whole-cell patch-clamp or field potential recordings are obtained from individual neurons or neuronal populations, respectively.[13][16]

-

A stable baseline of synaptic activity is recorded. This can include evoked postsynaptic potentials (EPSPs/IPSPs), paired-pulse ratios, or spontaneous synaptic currents.

-

The CGP compound is bath-applied at a known concentration.

-

Changes in the recorded synaptic parameters are measured and compared to the baseline. The effect of the antagonist is often confirmed by its ability to block the effects of a GABA-B agonist like baclofen.[5]

-

-

Typical Parameters:

In Vivo Microdialysis

This technique is used to measure changes in extracellular neurotransmitter levels in the brain of a freely moving animal.

-

Objective: To determine if GABA-B antagonism alters the release of neurotransmitters such as dopamine or glutamate.

-

Methodology:

-

A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., prefrontal cortex, nucleus accumbens).

-

The probe is perfused with a physiological solution, and the dialysate is collected at regular intervals.

-

Following a baseline collection period, the animal is administered the CGP compound (e.g., via intraperitoneal injection).

-

Dialysate samples are collected over several hours.

-

The concentration of neurotransmitters in the dialysate is analyzed using techniques like high-performance liquid chromatography (HPLC).[17][18][19]

-

Behavioral Assays

These tests are used to assess the functional consequences of GABA-B receptor antagonism on cognition and mood.

-

Morris Water Maze (for spatial learning and memory):

-

Animals are trained to find a hidden platform in a pool of opaque water using spatial cues.

-

The CGP compound or a vehicle is administered before or after training sessions.

-

Measures such as escape latency (time to find the platform) and path length are recorded.

-

A probe trial, where the platform is removed, is used to assess memory retention by measuring the time spent in the target quadrant.[20][21]

-

-

Forced Swim Test (for antidepressant-like effects):

-

Rodents are placed in a cylinder of water from which they cannot escape.

-

The duration of immobility is measured as an indicator of behavioral despair.

-

Antidepressant compounds typically reduce immobility time and may increase active behaviors like swimming or climbing.[14]

-

The CGP compound is administered prior to the test.

-

Visualizations of Pathways and Workflows

GABA-B Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway for both presynaptic and postsynaptic GABA-B receptors. Antagonism by CGP compounds would block these downstream effects.

Caption: GABA-B receptor signaling at presynaptic and postsynaptic sites.

Experimental Workflow for Characterizing a Novel GABA-B Antagonist

This diagram outlines a typical workflow for the preclinical characterization of a novel compound hypothesized to be a GABA-B receptor antagonist.

References

- 1. CGP 35348 | GABAB Receptors | Tocris Bioscience [tocris.com]

- 2. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. CGP 35348, GABAB Receptor Antagonist, Has a Potential to Improve Neuromuscular Coordination and Spatial Learning in Albino Mouse following Neonatal Brain Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CGP 55845 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]

- 7. CGP 36216 is a selective antagonist at GABA(B) presynaptic receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. researchgate.net [researchgate.net]

- 10. GABAB Receptor Antagonism: Facilitatory Effects on Memory Parallel Those on LTP Induced by TBS but Not HFS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The GABA(B) receptor antagonist CGP 55845A reduces presynaptic GABA(B) actions in neocortical neurons of the rat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GABA(B) receptor activation changes membrane and filter properties of auditory thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GABAB receptor antagonist-mediated antidepressant-like behavior is serotonin-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The anaesthetic agent propofol interacts with GABA(B)-receptors: an electrophysiological study in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Corticolimbic Dopamine Neurotransmission Is Temporally Dissociated from the Cognitive and Locomotor Effects of Phencyclidine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ane.pl [ane.pl]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

A Comparative Analysis of GABA-B Receptor Antagonists: A Technical Guide for Researchers

Whitepaper | December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the compound "CGP-82996" did not yield any specific data in the public scientific literature. It is possible that this is a non-public compound designation or a typographical error. This guide will therefore focus on a comprehensive comparison of several well-characterized and potent CGP-series antagonists against other standard GABA-B receptor antagonists.

Introduction: The GABA-B Receptor

The γ-aminobutyric acid type B (GABA-B) receptor is a metabotropic G-protein coupled receptor (GPCR) that plays a crucial role in mediating slow and prolonged inhibitory signals throughout the central nervous system.[1][2] Unlike the ionotropic GABA-A receptors, which mediate fast synaptic inhibition, GABA-B receptors modulate neuronal excitability and neurotransmitter release through second messenger systems.[2] Functional GABA-B receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits.[3][4] The GABA-B1 subunit is responsible for binding orthosteric ligands like GABA, while the GABA-B2 subunit is crucial for G-protein coupling and signal transduction.[5] Given their widespread influence on neuronal function, GABA-B receptors are significant targets for therapeutic intervention in a variety of neurological and psychiatric disorders. Antagonists of this receptor are invaluable pharmacological tools for elucidating these roles and hold potential for therapeutic applications in areas such as cognitive dysfunction and absence epilepsy.[6]

The GABA-B Receptor Signaling Pathway

GABA-B receptors predominantly couple to pertussis toxin-sensitive Gi/o proteins.[2] Upon agonist binding to the GABA-B1 subunit, a conformational change in the receptor complex facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits.[2][3] These subunits then modulate downstream effector systems:

-

Gβγ Subunit: The primary mediator of the receptor's inhibitory effects. It directly inhibits presynaptic high-voltage-activated Ca2+ channels (specifically N-type and P/Q-type), which reduces neurotransmitter release. Postsynaptically, the Gβγ subunit activates G-protein-gated inwardly rectifying potassium (GIRK or Kir3) channels, leading to membrane hyperpolarization and a slow inhibitory postsynaptic potential (IPSP).[2]

-

Gαi/o Subunit: This subunit primarily inhibits the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[2]

This cascade results in a net inhibitory effect on neuronal activity.

Comparative Analysis of GABA-B Receptor Antagonists

A range of competitive antagonists for the GABA-B receptor have been developed, varying significantly in potency, selectivity, and pharmacokinetic properties such as blood-brain barrier penetration. The following table summarizes quantitative binding affinity and potency data for several key compounds.

| Compound | Type | IC50 | Ki | Key Characteristics |

| CGP 55845 | Phosphinic acid derivative | 5 nM[4][7][8] | 4.5 nM[6] | Potent and selective antagonist. |

| CGP 54626 | Phosphinic acid derivative | 4 nM[1][2] | - | Potent and selective antagonist. |

| CGP 52432 | Phosphinic acid derivative | 85 nM[9][10] | - | Potent antagonist with selectivity for presynaptic autoreceptors.[11] |

| SCH 50911 | Morpholineacetic acid deriv. | 1.1 µM[3][12][13][14] | - | Selective, competitive, and orally bioavailable. |

| Saclofen | Sulphonic acid analogue | 7.8 µM[15][16][17] | - | Classic, moderately potent antagonist. |

| 2-Hydroxysaclofen | Saclofen analogue | - | - | More potent than saclofen; (S)-enantiomer is the active form.[18][19][20] |

| CGP 35348 | Phosphonic acid analogue | 34 µM[5][21][22][23] | - | First centrally active antagonist; brain penetrant.[21][23] |

-

IC50 (Half-maximal inhibitory concentration): The concentration of an antagonist required to inhibit 50% of a specific biological response or binding. Lower values indicate higher potency.

-

Ki (Inhibition constant): An indication of the binding affinity of an antagonist. It is the concentration required to occupy 50% of the receptors in the absence of an agonist. Lower values indicate higher affinity.

The CGP compounds, particularly CGP 55845 and CGP 54626 , represent the most potent antagonists, with affinities in the low nanomolar range.[1][6][7] CGP 52432 , while less potent, exhibits valuable selectivity for presynaptic GABA autoreceptors over those regulating glutamate and somatostatin release.[11] In contrast, earlier antagonists like Saclofen and the brain-penetrant CGP 35348 have significantly lower potency, with IC50 values in the micromolar range.[15] SCH 50911 offers a unique profile as a moderately potent, orally active antagonist.[3][12]

Key Experimental Protocols

The characterization of GABA-B receptor antagonists relies heavily on in vitro binding and functional assays. The most common method for determining antagonist affinity (Ki) and potency (IC50) is the competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

This protocol outlines the essential steps to determine the affinity of an unlabeled antagonist by measuring its ability to displace a radiolabeled ligand from the GABA-B receptor.

1. Membrane Preparation:

-

Homogenize whole brain or specific brain regions (e.g., rat cerebral cortex) in a cold buffer (e.g., Tris-HCl with CaCl2).

-

Perform a series of centrifugations to isolate the membrane fraction.

-

Wash the membrane pellet multiple times to remove endogenous GABA, which would otherwise compete with the radioligand.

-

Resuspend the final pellet in a buffer to a known protein concentration (e.g., ~1 mg/mL) and store at -70°C.[21]

2. Binding Assay:

-

In assay tubes, combine the prepared membranes, a fixed concentration of a high-affinity GABA-B radioligand (e.g., [3H]CGP54626), and the assay buffer.[24]

-

Add varying concentrations of the unlabeled test antagonist to a series of tubes to generate a competition curve.

-

Include control tubes for:

- Total Binding: Membranes + Radioligand (no competitor).

- Non-specific Binding: Membranes + Radioligand + a saturating concentration of a known GABA-B ligand (e.g., 10 mM GABA) to occupy all specific binding sites.[21]

3. Incubation & Filtration:

-

Incubate the mixture at room temperature for a set period (e.g., 1.5 hours) to allow binding to reach equilibrium.

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Millipore). This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

4. Quantification and Analysis:

-

Place the filters into scintillation vials with scintillation cocktail.

-

Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assays

While binding assays measure affinity, functional assays measure the antagonist's ability to block receptor-mediated signaling.

-

[35S]GTPγS Binding Assay: Measures the activation of G-proteins. In the presence of an agonist, the receptor promotes the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit. An antagonist will block this agonist-induced increase in [35S]GTPγS binding.

-

Electrophysiology: Techniques such as patch-clamp recording in brain slices can directly measure the physiological consequences of GABA-B receptor activation (e.g., postsynaptic hyperpolarization or inhibition of neurotransmitter release). Antagonists are characterized by their ability to prevent these effects when co-applied with an agonist like baclofen.[6]

Classification of GABA-B Receptor Ligands

GABA-B receptor ligands can be broadly categorized based on their binding site and functional effect on the receptor. Antagonists, which are the focus of this guide, are part of the orthosteric ligand class, binding to the same site as the endogenous neurotransmitter GABA.

Conclusion

The development of GABA-B receptor antagonists has evolved from moderately potent compounds like saclofen and CGP 35348 to highly potent and selective tools such as CGP 55845 and CGP 54626. This portfolio of antagonists provides researchers with a diverse set of chemical probes to investigate the multifaceted roles of the GABA-B receptor system. The choice of antagonist for a given experiment depends critically on the required potency, selectivity for receptor subtypes (e.g., presynaptic vs. postsynaptic), and pharmacokinetic properties like oral bioavailability and brain penetrance. A thorough understanding of their comparative pharmacology, as outlined in this guide, is essential for the robust design and accurate interpretation of experiments in the field of neuroscience and drug development.

References

- 1. CGP 54626 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]

- 2. caymanchem.com [caymanchem.com]

- 3. SCH 50911 | GABAB Receptors | Tocris Bioscience [tocris.com]

- 4. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. rndsystems.com [rndsystems.com]

- 8. CGP 55845 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]

- 9. CGP 52432 | GABAB receptor antagonist | Hello Bio [hellobio.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. CGP 52432: a novel potent and selective GABAB autoreceptor antagonist in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The pharmacology of SCH 50911: a novel, orally-active GABA-beta receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Saclofen | GABAB receptor antagonist | Hello Bio [hellobio.com]

- 17. Saclofen | GABA Receptor | TargetMol [targetmol.com]

- 18. Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2-Hydroxysaclofen - Wikipedia [en.wikipedia.org]

- 20. The (S)-enantiomer of 2-hydroxysaclofen is the active GABAB receptor antagonist in central and peripheral preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. rndsystems.com [rndsystems.com]

- 22. CGP35348 | 123690-79-9 | Benchchem [benchchem.com]

- 23. CGP 35348: a centrally active blocker of GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The human GABAB1b and GABAB2 heterodimeric recombinant receptor shows low sensitivity to phaclofen and saclofen - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of CGP Series Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of two prominent series of CGP compounds: competitive N-methyl-D-aspartate (NMDA) receptor antagonists and GABA-B receptor antagonists. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in neuroscience drug discovery and development.

CGP Series as Competitive NMDA Receptor Antagonists

The CGP series of phosphono-amino acid derivatives represents a significant class of competitive antagonists targeting the glutamate binding site on the NMDA receptor. These compounds have been instrumental in elucidating the physiological and pathological roles of the NMDA receptor. The quintessential examples from this series are CGP 37849 and its orally active prodrug, CGP 39551.[1][2][3]

Core Structure and Key Pharmacophoric Features

The fundamental pharmacophore for this series of competitive NMDA receptor antagonists consists of an α-amino acid moiety and a distal acidic group, typically a phosphonate, connected by a carbon chain of optimal length. The key structural features influencing antagonist potency include:

-

α-Amino Acid Moiety: The presence of an α-amino and an α-carboxyl group is crucial for interaction with the glutamate binding site.

-

Omega-Acidic Group: A terminal phosphonic acid group is generally the most effective for high-affinity binding to the antagonist site.[4] Replacing the phosphonate with a carboxylate or sulfonate group often leads to a reduction in potency.[5]

-

Chain Length: An optimal chain length of five to seven atoms between the α-carbon and the distal acidic group is generally preferred for antagonist activity.[5]

-

Conformational Rigidity: Introducing conformational constraints, such as double bonds or cyclic structures, can significantly impact binding affinity and kinetics.[6]

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro and in vivo activities of selected CGP compounds and other related NMDA receptor antagonists.

| Compound | Structure | In Vitro Activity (Ki/IC50) | In Vivo Activity (ED50) | Reference(s) |

| CGP 37849 | DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid | Ki = 35 nM (vs. [3H]CPP) | 8 - 22 mg/kg p.o. (mouse/rat, electroshock) | [1][3] |

| CGP 39551 | Carboxyethylester of CGP 37849 | Weaker than CGP 37849 | 3.7 - 8.1 mg/kg p.o. (mouse/rat, electroshock) | [1][3] |

| CGP 39653 | D,L-(E)-2-amino-4-propyl-5-phosphono-3-pentenoic acid | Ki = 5 nM (vs. [3H]CPP), Kd = 6 nM | N/A | [7] |

| D-AP5 | D-2-amino-5-phosphonopentanoic acid | Potent antagonist | N/A | [5] |

| CGS 19755 | cis-4-(phosphonomethyl)piperidine-2-carboxylic acid | Potent antagonist | N/A | [6][8] |

| CPP | 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid | Potent antagonist | N/A | [5][6] |

Experimental Protocols

This protocol describes a competitive binding assay to determine the affinity of test compounds for the NMDA receptor using [3H]CGP 39653 as the radioligand.[7][8][9]

1. Materials and Reagents:

- Radioligand: [3H]CGP 39653 (specific activity ~20-40 Ci/mmol)

- Tissue Source: Rat forebrain or cortical membranes

- Assay Buffer: 50 mM Tris-HCl, pH 7.4

- Non-specific Binding: L-glutamate (1 mM)

- Scintillation Cocktail

- Glass fiber filters (e.g., Whatman GF/B)

- Homogenizer

- Centrifuge

- Scintillation counter

2. Membrane Preparation:

- Homogenize dissected rat forebrain tissue in ice-cold assay buffer.

- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

- Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

- Wash the resulting pellet by resuspension in fresh assay buffer and repeat the centrifugation step three times.

- Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

3. Assay Procedure:

- In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]CGP 39653 (final concentration ~5-10 nM), 50 µL of test compound at various concentrations, and 100 µL of the membrane preparation.

- For total binding, add 50 µL of assay buffer instead of the test compound.

- For non-specific binding, add 50 µL of 1 mM L-glutamate.

- Incubate the plate at room temperature for 30-60 minutes.

- Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

- Wash the filters three times with ice-cold assay buffer.

- Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

4. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the logarithm of the test compound concentration.

- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol outlines the procedure for recording NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in CA1 pyramidal neurons of acute hippocampal slices using whole-cell patch-clamp electrophysiology.[10][11][12][13][14]

1. Slice Preparation:

- Anesthetize and decapitate a young adult rat (e.g., P21-P35).

- Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 glucose, and 2 CaCl2.

- Cut 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

- Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

2. Recording Setup:

- Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C.

- Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Na2, and 0.3 GTP-Na, adjusted to pH 7.2-7.3 with CsOH.

- Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron under visual guidance.

3. Evoked EPSC Recording:

- Place a stimulating electrode in the Schaffer collateral pathway.

- Hold the neuron at a membrane potential of +40 mV to relieve the voltage-dependent Mg2+ block of the NMDA receptor channels.

- To isolate NMDA receptor-mediated currents, add an AMPA receptor antagonist (e.g., 10 µM CNQX) and a GABA-A receptor antagonist (e.g., 100 µM picrotoxin) to the perfusion solution.

- Deliver brief electrical stimuli (e.g., 0.1 ms duration) to evoke synaptic responses.

- Record the evoked NMDA receptor-mediated EPSCs.

- To test the effect of a CGP compound, bath-apply the antagonist at a known concentration and measure the reduction in the amplitude of the evoked EPSC.

4. Data Analysis:

- Measure the peak amplitude of the NMDA receptor-mediated EPSC before and after the application of the antagonist.

- Calculate the percentage of inhibition of the EPSC amplitude at different antagonist concentrations.

- Construct a concentration-response curve and determine the IC50 value for the antagonist.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the NMDA receptor signaling cascade and a typical experimental workflow for characterizing CGP compounds.

CGP Series as GABA-B Receptor Antagonists

Another important class of CGP compounds are potent and selective antagonists of the GABA-B receptor. These compounds have been crucial for investigating the roles of GABA-B receptors in synaptic transmission and various neurological and psychiatric disorders. Notable examples include CGP 55845 and CGP 52432.[15][16][17][18][19][20]

Quantitative Data for GABA-B Receptor Antagonists

The following table provides a summary of the in vitro potencies of key CGP GABA-B receptor antagonists.

| Compound | Structure | In Vitro Activity (IC50) | Reference(s) |

| CGP 55845 | (2S)-3---INVALID-LINK--phosphinic acid | 5 nM | [15] |

| CGP 52432 | 3-[[(3,4-Dichlorophenyl)methyl]amino]propyl] diethoxymethyl)phosphinic acid | 85 nM | [19] |

This guide provides a foundational understanding of the structure-activity relationships of two key series of CGP compounds. Further detailed exploration of the vast literature on these and other CGP series is encouraged for a more comprehensive understanding.

References

- 1. CGP 37849 and CGP 39551: novel and potent competitive N-methyl-D-aspartate receptor antagonists with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel NMDA Receptor Antagonists CGP 37849 and CGP 39551: Potency, Selectivity, and Therapeutic Potential [synapse.patsnap.com]

- 3. The competitive NMDA receptor antagonists CGP 37849 and CGP 39551 are potent, orally-active anticonvulsants in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure/activity relations of N-methyl-D-aspartate receptor ligands as studied by their inhibition of [3H]D-2-amino-5-phosphonopentanoic acid binding in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [3H]CGP 39653: a new N-methyl-D-aspartate antagonist radioligand with low nanomolar affinity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of competitive NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [3H]CGP 39653 binding to the agonist site of the N-methyl-D-aspartate receptor is modulated by Mg2+ and polyamines independently of the arcaine-sensitive polyamine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]

- 12. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]

- 16. apexbt.com [apexbt.com]

- 17. The GABA(B) receptor antagonist CGP 55845A reduces presynaptic GABA(B) actions in neocortical neurons of the rat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. caymanchem.com [caymanchem.com]

- 19. CGP 52432 | GABAB receptor antagonist | Hello Bio [hellobio.com]

- 20. medchemexpress.com [medchemexpress.com]

The Role of GABA-B Receptor Antagonism in Synaptic Plasticity: A Technical Guide

Disclaimer: This technical guide focuses on the effects of GABA-B receptor antagonists on synaptic plasticity. Despite extensive searches, public scientific literature lacks specific data regarding the compound CGP-82996 . Therefore, this document synthesizes findings from studies on other well-characterized GABA-B receptor antagonists, such as CGP-35348 and CGP-55845A, to provide a comprehensive overview of the expected effects and mechanisms of this class of compounds. The information presented should be considered representative of GABA-B receptor antagonists in general, and direct experimental validation would be required for this compound.

Introduction: GABA-B Receptors and Synaptic Plasticity

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting through both ionotropic (GABA-A) and metabotropic (GABA-B) receptors. GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory signals. They are found on both presynaptic and postsynaptic terminals and play a crucial role in modulating neuronal excitability and synaptic transmission.

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. The two most studied forms of synaptic plasticity are long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, and long-term depression (LTD), a long-lasting reduction in synaptic strength.

GABA-B receptor antagonists are compounds that block the action of GABA at GABA-B receptors. By inhibiting this inhibitory pathway, these antagonists can significantly influence synaptic plasticity, often leading to an enhancement of learning and memory. This guide provides an in-depth look at the effects of GABA-B receptor antagonists on synaptic plasticity, detailing the quantitative effects, experimental methodologies, and underlying signaling pathways.

Quantitative Effects of GABA-B Receptor Antagonists on Synaptic Plasticity

The effects of GABA-B receptor antagonists on synaptic plasticity can vary depending on the specific compound, its concentration, and the experimental paradigm. However, a general trend is the facilitation of LTP. The following tables summarize quantitative data from studies on representative GABA-B receptor antagonists.

| Compound | Preparation | Synaptic Pathway | Induction Protocol | Effect on LTP | Quantitative Change | Reference |

| CGP-35348 | Rat Hippocampal Slices (CA1) | Schaffer Collateral | Theta Burst Stimulation (TBS) | Facilitation | Increase in fEPSP slope | [1] |

| Rat Hippocampal Slices (CA1) | Schaffer Collateral | High-Frequency Stimulation (HFS) | No significant effect or suppression at high doses | Variable | [1] | |

| 2-OH-saclofen | Rat Hippocampus (in vivo) | Perforant Pathway to Dentate Gyrus | Behavioral LTP | Facilitation | Significant enhancement of population spike (PS) amplitude | [2] |

| CGP-55845A | Rat Hippocampal Slices (CA1) | Schaffer Collateral | Not specified for LTP | Blockade of GABA-B mediated inhibition | Potent antagonism (IC50 = 5 nM) | [3][4] |

| Compound | Preparation | Synaptic Pathway | Effect on Basal Synaptic Transmission | Quantitative Change | Reference |

| CGP-55845A | Rat Hippocampal Slices (CA1) | Schaffer Collateral | Blocks baclofen-induced depression of EPSPs | 1 µM CGP-55845A blocks the effect of 5-10 µM baclofen | [3] |

| 2-OH-saclofen | Rat Hippocampus (in vivo) | Perforant Pathway to Dentate Gyrus | Enhancement of population spike amplitude | Dose-dependent increase | [2] |

Experimental Protocols

The study of GABA-B receptor antagonists on synaptic plasticity typically involves electrophysiological recordings from brain slices. Below are detailed methodologies for key experiments.

Hippocampal Slice Preparation and Maintenance

-

Animal Euthanasia and Brain Extraction: Adult male Sprague-Dawley or Wistar rats (150-250g) are anesthetized with isoflurane and decapitated. The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

-

Slicing: The hippocampi are dissected out, and transverse slices (300-400 µm thick) are prepared using a vibratome in ice-cold aCSF.

-

Incubation and Recovery: Slices are transferred to a holding chamber containing oxygenated aCSF at room temperature (22-25°C) and allowed to recover for at least 1 hour before recording.

Electrophysiological Recordings

-

Recording Setup: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min. The temperature of the perfusion solution is maintained at 30-32°C.

-

Electrode Placement: A stimulating electrode (e.g., concentric bipolar tungsten electrode) is placed in the Schaffer collateral pathway to elicit synaptic responses in the CA1 region. A recording electrode (a glass micropipette filled with aCSF) is placed in the stratum radiatum of the CA1 area to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Stable baseline responses are recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz). The stimulus intensity is adjusted to elicit a response that is 30-50% of the maximal amplitude.

-

Drug Application: The GABA-B receptor antagonist (e.g., CGP-35348, CGP-55845A) is bath-applied at the desired concentration for a specified period before and during the LTP induction protocol.

-

LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol (e.g., multiple bursts of 4 pulses at 100 Hz, with the bursts repeated at 5 Hz).

-

Post-Induction Recording: fEPSPs are recorded for at least 60 minutes following the induction protocol to assess the magnitude and stability of LTP. The magnitude of LTP is quantified as the percentage increase in the fEPSP slope compared to the baseline.

Experimental Workflow Diagram

Signaling Pathways

The modulation of synaptic plasticity by GABA-B receptor antagonists involves intricate signaling cascades at both presynaptic and postsynaptic terminals.

Presynaptic Mechanisms

Presynaptic GABA-B receptors act as autoreceptors on GABAergic terminals and heteroreceptors on glutamatergic terminals. Their activation by ambient GABA tonically inhibits neurotransmitter release.

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): Activation of presynaptic GABA-B receptors, coupled to Gi/o proteins, leads to the inhibition of N-type and P/Q-type VGCCs. This reduces calcium influx upon arrival of an action potential, thereby decreasing the probability of vesicle fusion and neurotransmitter release.

-

Direct Modulation of the Release Machinery: The Gβγ subunit of the G-protein can also directly interact with components of the SNARE complex, further inhibiting vesicle release.

By blocking these inhibitory effects, GABA-B receptor antagonists enhance the release of glutamate from presynaptic terminals, which can facilitate the induction of LTP.

Postsynaptic Mechanisms

Postsynaptic GABA-B receptors are typically coupled to G-protein-gated inwardly rectifying potassium (GIRK) channels.

-

Activation of GIRK Channels: GABA-B receptor activation leads to the opening of GIRK channels, causing an efflux of potassium ions and hyperpolarization of the postsynaptic membrane. This hyperpolarization increases the voltage-dependent magnesium block on NMDA receptors, making them less likely to open even in the presence of glutamate.

-

Inhibition of Adenylyl Cyclase: GABA-B receptor activation can also inhibit adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP) and reduced activity of protein kinase A (PKA). PKA is involved in signaling cascades that contribute to the late phase of LTP.

GABA-B receptor antagonists prevent this postsynaptic hyperpolarization and the reduction in cAMP levels. This deinhibition facilitates the activation of NMDA receptors and downstream signaling pathways, such as the influx of calcium and activation of CaMKII, which are critical for LTP induction.

Conclusion

GABA-B receptor antagonists represent a class of compounds with significant potential to modulate synaptic plasticity. By blocking the inhibitory actions of GABA at both presynaptic and postsynaptic sites, these antagonists can lower the threshold for the induction of long-term potentiation. The enhanced glutamate release and the deinhibition of postsynaptic NMDA receptors create a favorable environment for strengthening synaptic connections. While specific data for this compound is not publicly available, the well-established mechanisms of other GABA-B receptor antagonists provide a strong framework for predicting its effects on synaptic plasticity. Further research into specific compounds like this compound is warranted to delineate any unique properties and to explore their therapeutic potential for cognitive enhancement and the treatment of neurological disorders associated with impaired synaptic plasticity.

References

- 1. GABAB Receptor Antagonism: Facilitatory Effects on Memory Parallel Those on LTP Induced by TBS but Not HFS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of intrahippocampal GABAB receptor antagonist treatment on the behavioral long-term potentiation and Y-maze learning performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CGP 55845 hydrochloride | GABAB Receptors | Tocris Bioscience [tocris.com]

The Role of CGP Compounds in Advancing Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of CGP compounds in neuroscience research. These compounds, primarily known as competitive antagonists of the GABA-B receptor, have been instrumental in elucidating the physiological and pathological functions of this key inhibitory receptor in the central nervous system. This document provides a comprehensive overview of their mechanism of action, quantitative pharmacological data, and detailed experimental protocols for their application in preclinical research, alongside visualizations of the relevant signaling pathways and experimental workflows.

Core Concepts: GABA-B Receptors and the Action of CGP Compounds

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain. It exerts its effects through two main classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals, playing a crucial role in modulating neuronal excitability and synaptic transmission.

CGP compounds are a class of synthetic molecules that selectively bind to and block the activity of GABA-B receptors. By antagonizing these receptors, researchers can investigate the consequences of reduced GABA-B signaling, thereby uncovering their role in various neurological processes and disorders.

Quantitative Pharmacology of Key CGP Compounds

The following table summarizes the binding affinities and inhibitory concentrations of several widely used CGP compounds. This data is essential for selecting the appropriate compound and concentration for a given experiment.

| Compound | Target | IC50 | pKi | Other Quantitative Data |

| CGP 35348 | GABA-B Receptor Antagonist | 34 µM (rat cortical membranes)[1] | - | Brain penetrant.[1] |

| CGP 55845 | GABA-B Receptor Antagonist | 5 nM[2] | 8.35[2] | pEC50 for inhibiting GABA release: 8.08; pEC50 for inhibiting glutamate release: 7.85.[2] |

| CGP 52432 | GABA-B Receptor Antagonist | 85 nM | - | - |

| CGP 36742 (SGS-742) | GABA-B Receptor Antagonist | 36 µM | - | Orally active and blood-brain barrier penetrant. |

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by GABA initiates a signaling cascade that leads to neuronal inhibition. The following diagram illustrates the key steps in this pathway, which is the primary target of CGP compounds.

Caption: GABA-B receptor signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing CGP compounds to investigate their effects on behavior and neuronal function.

Behavioral Assay: Rota-rod Test for Motor Coordination

The Rota-rod test is a widely used behavioral assay to assess motor coordination and balance in rodents.

Materials:

-

Rota-rod apparatus

-

Rodent subjects (mice or rats)

-

CGP compound solution (e.g., CGP 35348)

-

Vehicle solution (e.g., saline)

-

Syringes and needles for injection

Procedure:

-

Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.

-

Training:

-

Place the animal on the stationary rod of the Rota-rod apparatus.

-

Start the rod rotation at a low, constant speed (e.g., 4 rpm).

-

If the animal falls off, place it back on the rod.

-

Continue the training session for a fixed duration (e.g., 5 minutes) for 2-3 consecutive days.

-

-

Drug Administration:

-

On the test day, administer the CGP compound or vehicle solution via the desired route (e.g., intraperitoneal injection). A typical dose for CGP 35348 is 1 mg/mL solvent/Kg body weight.

-

Allow for a sufficient time for the compound to take effect (e.g., 30 minutes).

-

-

Testing:

-

Place the animal on the Rota-rod.

-

Start the rod with an accelerating speed protocol (e.g., from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall from the rod.

-

Perform multiple trials with an inter-trial interval (e.g., 15 minutes).

-

-

Data Analysis: Compare the latency to fall between the CGP-treated group and the vehicle-treated group using appropriate statistical tests.

Caption: Experimental workflow for the Rota-rod test.

In Vitro Assay: Electrophysiology in Hippocampal Slices

This protocol describes the use of CGP compounds in electrophysiological recordings from brain slices to study their effects on synaptic transmission.

Materials:

-

Vibrating microtome

-

Dissection tools

-

Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2

-

Recording chamber and perfusion system

-

Glass microelectrodes

-

Electrophysiology rig (amplifier, digitizer, computer with acquisition software)

-

CGP compound stock solution (e.g., CGP 55845A)

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the rodent.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Dissect the hippocampus and prepare coronal or horizontal slices (300-400 µm thick) using a vibrating microtome.

-

Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

-

-

Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.

-

Place a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals) and a recording electrode in the target neuronal population (e.g., CA1 pyramidal cells).

-

Obtain a stable baseline recording of synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs).

-

-

Drug Application:

-

Bath-apply the CGP compound at the desired concentration (e.g., 1 µM CGP 55845A) by adding it to the perfusion aCSF.

-

Record the synaptic responses for a sufficient duration to observe the drug's effect.

-

-

Washout:

-

Perfuse the slice with drug-free aCSF to wash out the compound and observe any reversal of the effect.

-

-

Data Analysis:

-

Measure the amplitude and/or slope of the synaptic responses before, during, and after drug application.

-

Normalize the data to the baseline period and perform statistical analysis to determine the significance of the drug's effect.

-

Caption: Workflow for hippocampal slice electrophysiology.

Conclusion

CGP compounds are invaluable tools in neuroscience research, enabling the precise dissection of GABA-B receptor function. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for researchers aiming to incorporate these powerful pharmacological agents into their studies. Through the continued application of these and other advanced techniques, our understanding of the intricate roles of GABA-B signaling in brain function and disease will undoubtedly continue to expand.

References

Unlocking the Therapeutic Potential of CGP-82996: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data on CGP-82996 (also known as CINK4), a potent and selective inhibitor of Cyclin-Dependent Kinase 4/6 (CDK4/6). This document consolidates the current understanding of its mechanism of action, summarizes key quantitative findings from in vitro studies, and outlines the experimental methodologies employed. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent, primarily in the context of oncology.

Core Mechanism of Action: Targeting the Cell Cycle Engine

This compound exerts its biological effects by targeting CDK4 and CDK6, key regulators of the cell cycle.[1][2] These kinases, in complex with D-type cyclins, play a pivotal role in the G1 phase of the cell cycle. The primary substrate of the CDK4/6-cyclin D complex is the Retinoblastoma protein (pRb). Phosphorylation of pRb by CDK4/6 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the G1 to S phase transition. By inhibiting CDK4/6, this compound prevents the hyperphosphorylation of pRb, thereby maintaining pRb in its active, E2F-bound state.[1] This ultimately leads to a G1 cell cycle arrest and an inhibition of cell proliferation.[1]

Quantitative Analysis of In Vitro Efficacy

The following tables summarize the key quantitative data from preclinical studies of this compound across various cancer cell lines.

Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases

| Target Kinase Complex | IC₅₀ (μM) |

| CDK4/cyclin D1 | 1.5[1][2][3] |

| CDK6/cyclin D1 | 5.6[1][2][3] |

| Cdk5/p35 | 25[1][2][3] |

Table 2: Anti-proliferative Activity of this compound in Lung Cancer Cell Lines (72-hour treatment)

| Cell Line | IC₅₀ (μM) |

| A549 | 4-7[1] |

| H358 | 4-7[1] |

| SKLU-1 | 4-7[1] |

| H23 | 4-7[1] |

| PC14 | 4-7[1] |

Table 3: Cellular Effects of this compound Treatment

| Cell Line | Concentration (μM) | Treatment Duration (hours) | Observed Effect |

| U2OS | 5, 10 | 24 | G1 arrest, increased G0-G1/S ratio[1] |

| MRC-5 | 5, 10 | 24 | G1 arrest, increased G0-G1/S ratio[1] |

| U2OS | 5, 10 | 24 | Reduced hyperphosphorylation of pRb[1] |

| MRC-5 | 5, 10 | 24 | Reduced hyperphosphorylation of pRb[1] |

| U2OS | 10 | 48 | 83% induction of apoptosis[1] |

| A549 | 3, 5, 10 | 48 | G1 arrest[1] |

| H23 | 3, 5, 10 | 48 | G1 arrest[1] |

Table 4: Combination Therapy with Paclitaxel

| Cell Lines | This compound Concentration (μM) | Paclitaxel Concentration (nM) | Treatment Duration (hours) | Observed Effect |

| A549, SKLU-1, H23 | 1, 3, 5, 10 | Not specified | 72 | Enhanced Paclitaxel sensitivity in KRAS mutant cells[1] |

| A549, H23 | 10 | 3 | 72 | Increased apoptosis[1] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism and experimental approaches, the following diagrams are provided.

Caption: Mechanism of action of this compound in the G1-S phase transition.

Caption: General experimental workflow for in vitro evaluation of this compound.

Detailed Experimental Methodologies

While specific, detailed protocols from the original studies are not publicly available, the following represents standard methodologies for the key experiments cited.

1. Cell Culture and Proliferation Assays

-

Cell Lines: Human cancer cell lines such as U2OS (osteosarcoma), A549, H358, SKLU-1, H23, PC14 (non-small cell lung cancer), and MRC-5 (normal lung fibroblasts) are commonly used.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Proliferation Assay (e.g., MTT or SRB):

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, the media is replaced with fresh media containing various concentrations of this compound (e.g., 0.1-40 μM) or vehicle control (e.g., DMSO).

-

After the desired incubation period (e.g., 24, 48, 72 hours), the assay is performed. For an MTT assay, MTT reagent is added to each well and incubated to allow for formazan crystal formation by viable cells. The crystals are then solubilized, and the absorbance is read on a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and IC₅₀ values are calculated using non-linear regression analysis.

-

2. Cell Cycle Analysis

-

Protocol:

-

Cells are seeded in 6-well plates and treated with this compound (e.g., 3, 5, 10 μM) for the specified duration (e.g., 24 or 48 hours).

-

Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) to stain the DNA.

-

The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

-

3. Apoptosis Assays

-

Protocol (e.g., Annexin V/PI Staining):

-

Cells are treated with this compound (e.g., 10 μM) for a specified time (e.g., 48 or 72 hours).

-

Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and propidium iodide (PI) are added to the cells, which are then incubated in the dark.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

4. Western Blot Analysis

-

Protocol:

-

Cells are treated with this compound (e.g., 5, 10 μM) for a specified duration (e.g., 24 hours).

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-pRb, total pRb, CDK4, and a loading control like β-actin).

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Potential Therapeutic Applications and Future Directions

The preclinical data strongly suggest that this compound is a potent inhibitor of CDK4/6 with significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1] Its ability to induce G1 cell cycle arrest is a hallmark of this class of inhibitors.[1] Notably, the enhanced efficacy observed in combination with paclitaxel in KRAS-mutant lung cancer cells highlights a promising avenue for future investigation, suggesting that this compound could be used to sensitize tumors to conventional chemotherapy.[1]

Future research should focus on:

-

In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in animal models of various cancers.

-

Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and establishing a dose-response relationship in vivo.

-

Biomarker discovery: Identifying predictive biomarkers of response and resistance to this compound to guide patient selection in future clinical trials.

-

Combination therapies: Exploring synergistic combinations with other targeted agents and immunotherapies.

While no clinical trial data for this compound is currently available, the robust preclinical findings warrant its further investigation as a potential anti-cancer therapeutic. This guide provides a foundational resource for researchers dedicated to advancing the development of novel cancer therapies.

References

Methodological & Application

No In Vivo Experimental Data Found for CGP-82996

Extensive searches for in vivo experimental protocols, quantitative data, and signaling pathways related to the compound CGP-82996 have yielded no specific results. Publicly available scientific literature and databases do not appear to contain detailed information regarding in vivo studies, pharmacological properties, or the mechanism of action for this particular compound.

Therefore, it is not possible to provide the requested Application Notes and Protocols, including data tables and signaling pathway diagrams, for this compound at this time. The lack of accessible research data prevents the creation of detailed experimental methodologies and the summarization of quantitative findings as requested.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult proprietary or internal research data if available, or to initiate foundational in vitro and in vivo studies to characterize its biological activity and therapeutic potential.

Should information on this compound become publicly available in the future, a comprehensive summary and analysis in the requested format can be provided.